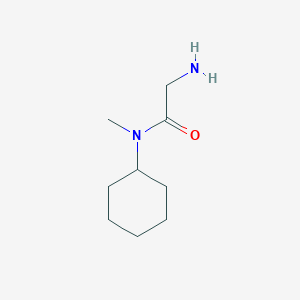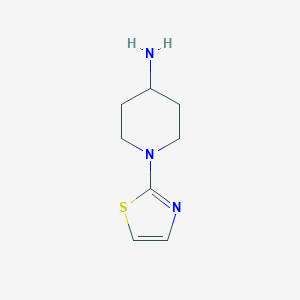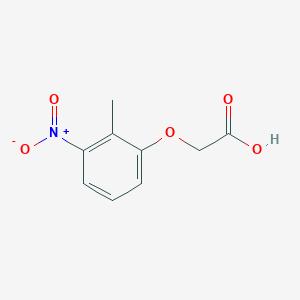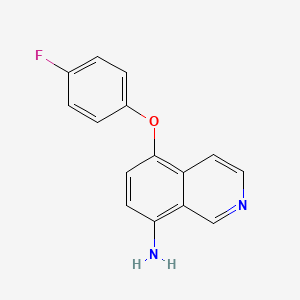
5-(4-Fluorophenoxy)isoquinolin-8-amine
Descripción general
Descripción
5-(4-Fluorophenoxy)isoquinolin-8-amine is a chemical compound with the CAS Number: 1154275-78-1 . It has a molecular weight of 254.26 and its IUPAC name is 5-(4-fluorophenoxy)-8-isoquinolinamine . The compound is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for 5-(4-Fluorophenoxy)isoquinolin-8-amine is 1S/C15H11FN2O/c16-10-1-3-11(4-2-10)19-15-6-5-14(17)13-9-18-8-7-12(13)15/h1-9H,17H2 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
5-(4-Fluorophenoxy)isoquinolin-8-amine is a powder that is stored at room temperature . The compound’s molecular weight is 254.26 .Aplicaciones Científicas De Investigación
Brain Imaging in Alzheimer's Disease
18F-MK-6240 , a PET tracer closely related to 5-(4-Fluorophenoxy)isoquinolin-8-amine, shows promise in imaging neurofibrillary tangles (NFTs) in Alzheimer's disease (AD). This tracer exhibits selective binding to NFTs, with higher uptake in regions associated with NFT deposition in AD subjects compared to healthy elderly subjects. This pilot study supports its potential application in longitudinal studies to track NFTs in AD patients (Lohith et al., 2018).
Drug Development for Malaria
WR 238605 , structurally similar to 5-(4-Fluorophenoxy)isoquinolin-8-amine, is under development for malaria prophylaxis and treatment. It demonstrates enhanced efficacy and reduced toxicity compared to primaquine. In a human study, it displayed linear kinetics, prolonged absorption phase, and slow metabolism, positioning it as a promising candidate for further testing as a prophylactic and curative drug for malaria (Brueckner et al., 1998).
Imaging Vesicular Monoamine Transporter 2
18F-AV-133 , chemically akin to 5-(4-Fluorophenoxy)isoquinolin-8-amine, is a potential VMAT2 imaging agent. It displays favorable biodistribution and radiation dosimetry for imaging VMAT2 sites in humans without noticeable adverse effects. It's safe for clinical use, with comparably absorbed doses to other 18F-labeled radiopharmaceuticals (Lin et al., 2010).
Safety and Hazards
The safety information for 5-(4-Fluorophenoxy)isoquinolin-8-amine includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. Precautionary statements are also provided: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes provide guidance on how to handle the compound safely.
Propiedades
IUPAC Name |
5-(4-fluorophenoxy)isoquinolin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O/c16-10-1-3-11(4-2-10)19-15-6-5-14(17)13-9-18-8-7-12(13)15/h1-9H,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGLMJPBIBIZJJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C3C=CN=CC3=C(C=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Fluorophenoxy)isoquinolin-8-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



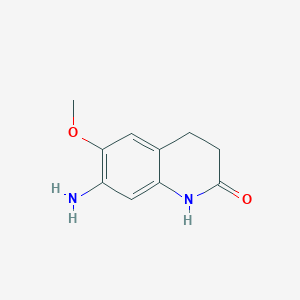
![N-[(4-aminophenyl)methyl]-N-cyclopropylacetamide](/img/structure/B1517925.png)
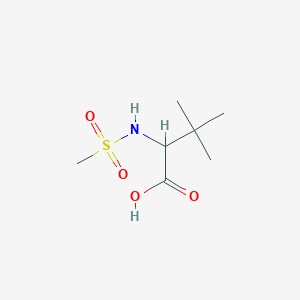
amine](/img/structure/B1517929.png)

![3-Benzyl-3,9-diazabicyclo[3.3.2]decane](/img/structure/B1517935.png)
![2-[(2-Methoxyethyl)amino]-2-methylpropan-1-ol](/img/structure/B1517936.png)
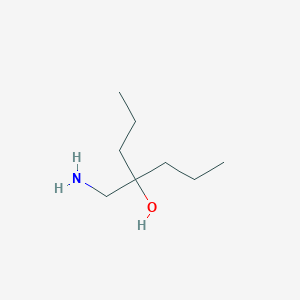
![2-[(Ethylcarbamoyl)amino]-6-fluorobenzoic acid](/img/structure/B1517939.png)
![3-(2-hydroxyethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B1517940.png)

